molecular formula C7H10O2 B8769580 7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 89898-05-5

7-Oxabicyclo[2.2.1]hept-5-en-2-ylmethanol

Cat. No. B8769580
Key on ui cas rn: 89898-05-5
M. Wt: 126.15 g/mol
InChI Key: FUCCKJSLKAHDNQ-UHFFFAOYSA-N
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Patent
US07592498B2

Procedure details

A solution of methyl 7-oxanorborn-2-en-5-ylcarbonate (16.163 g, 105 mmol, see Example 1) in THF (75 ml) was added dropwise with stirring and under nitrogen to a suspension of lithium aluminium hydride (4.376 g, 115 mmol) in anhydrous THF (100 ml), in such a way that the solution boiled gently. The reaction mixture was subsequently stirred at room temperature for another 12 h and then quenched by cautiously adding an ice-water mixture. The organic phase was removed and the aqueous phase extracted with ethyl acetate (3×200 ml). The combined organic phases were washed with water (600 ml) and saturated sodium chloride solution (600 ml), dried over sodium sulphate and concentrated under reduced pressure.
[Compound]
Name
methyl 7-oxanorborn-2-en-5-ylcarbonate
Quantity
16.163 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4.376 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1>>[CH:11]12[O:10][CH:9]([CH:8]([CH2:9][OH:10])[CH2:7]1)[CH:8]=[CH:7]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
methyl 7-oxanorborn-2-en-5-ylcarbonate
Quantity
16.163 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.376 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred at room temperature for another 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by cautiously adding an ice-water mixture
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ethyl acetate (3×200 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (600 ml) and saturated sodium chloride solution (600 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C12C=CC(C(C1)CO)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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